molecular formula C15H13N3O5S B14252427 Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]- CAS No. 321372-37-6

Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]-

Katalognummer: B14252427
CAS-Nummer: 321372-37-6
Molekulargewicht: 347.3 g/mol
InChI-Schlüssel: YIJXRQKENYYXEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]- is a complex organic compound with the molecular formula C15H13N3O5S This compound is characterized by the presence of a benzamide core substituted with nitro groups, a methyl group, and a phenylmethylthio group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]- typically involves multiple steps

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors

Wirkmechanismus

The mechanism of action of Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]- involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the phenylmethylthio group can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, making it a compound of interest in pharmacological research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]- is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both nitro and phenylmethylthio groups makes it a versatile compound for various applications, distinguishing it from simpler benzamide derivatives .

Eigenschaften

CAS-Nummer

321372-37-6

Molekularformel

C15H13N3O5S

Molekulargewicht

347.3 g/mol

IUPAC-Name

2-benzylsulfanyl-N-methyl-4,6-dinitrobenzamide

InChI

InChI=1S/C15H13N3O5S/c1-16-15(19)14-12(18(22)23)7-11(17(20)21)8-13(14)24-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,19)

InChI-Schlüssel

YIJXRQKENYYXEY-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=C(C=C(C=C1SCC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.